molecular formula C5H7NO2 B1591093 2-(Isoxazol-4-yl)ethanol CAS No. 884504-75-0

2-(Isoxazol-4-yl)ethanol

Cat. No.: B1591093
CAS No.: 884504-75-0
M. Wt: 113.11 g/mol
InChI Key: XMWWZXCFAPIODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isoxazol-4-yl)ethanol (CAS# 884504-75-0) is a research chemical with the molecular formula C5H7NO2 . It has a molecular weight of 113.12 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H7NO2/c7-2-1-5-3-6-8-4-5/h3-4,7H,1-2H2 .


Chemical Reactions Analysis

Isoxazoles, including this compound, are synthesized through a variety of reactions. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 235.4±15.0 °C and a predicted density of 1.180±0.06 g/cm3 . The storage temperature is recommended to be 2-8°C .

Scientific Research Applications

Synthesis of Polysubstituted Pyrazoles and Isoxazoles

A general approach for synthesizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols has been developed through a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine. This method offers a convenient pathway for the assembly of polysubstituted pyrazoles and isoxazoles, which are precursors to bioactive compounds and derivatives of antitumor alkaloids, such as crispine A (Chagarovskiy et al., 2016).

Catalysis and Polymerization

Primary and secondary alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene have been synthesized and characterized. These adducts, functioning as single-component catalyst/initiators, exhibit exceptional performance in the ring-opening polymerization of lactide under mild conditions, generating polymers with controlled molecular weights and narrow polydispersities. This highlights their potential in the synthesis of poly(lactide)s of complex architectures (Csihony et al., 2005).

Nanoparticle Encapsulation for Bioactivity Enhancement

A novel water-soluble nano-formulation has been developed for 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol (BBB4) by physical entrapment in a biodegradable non-cytotoxic cationic dendrimer. This approach significantly increases the water solubility of BBB4, thus facilitating its clinical application potential. The nanoparticles demonstrate good drug loading, encapsulation efficiency, and a biphasic release profile, establishing a promising strategy for enhancing the bioavailability of water-insoluble bioactive compounds (Alfei et al., 2021).

Regioselective Synthesis of Isoxazoles

Cu2O nanocrystals, with their facet-dependent catalytic activities, have been employed in the regioselective synthesis of 3,5-disubstituted isoxazoles through a [3+2] cycloaddition reaction. This method showcases the importance of facet engineering in improving organocatalytic efficiency, with rhombic dodecahedra demonstrating the highest efficiency. The approach is recyclable and applicable to a broad range of aromatic imidoyl chlorides and terminal alkynes, offering a versatile pathway for synthesizing isoxazole derivatives (Chanda et al., 2013).

Mechanism of Action

While the specific mechanism of action for 2-(Isoxazol-4-yl)ethanol is not mentioned in the search results, isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial activity .

Future Directions

Isoxazoles, including 2-(Isoxazol-4-yl)ethanol, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research is likely to focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

2-(1,2-oxazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-2-1-5-3-6-8-4-5/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWWZXCFAPIODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588690
Record name 2-(1,2-Oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-75-0
Record name 4-Isoxazoleethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,2-Oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-oxazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isoxazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Isoxazol-4-yl)ethanol
Reactant of Route 3
2-(Isoxazol-4-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Isoxazol-4-yl)ethanol
Reactant of Route 5
2-(Isoxazol-4-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Isoxazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.